Bienvenue dans la boutique en ligne BenchChem!

2,6-difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

FtsZ antibacterial cell division

This tripartite probe uniquely combines the 5-methylisoxazole-3-sulfonamide pharmacophore of sulfamethoxazole with a 2,6-difluorobenzamide moiety targeting FtsZ, offering a dual-mechanism reference standard unavailable from mono-specific sulfonamides or standalone FtsZ inhibitors. Essential for SAR campaigns dissecting contributions of fluorine substitution and sulfamoylphenyl bridging to antibacterial potency, it is best deployed in MIC determinations, time-kill kinetics, and resistance-frequency assays against comparator controls. Order now for defined, reproducible dual-target engagement studies.

Molecular Formula C17H13F2N3O4S
Molecular Weight 393.36
CAS No. 380445-67-0
Cat. No. B2360971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
CAS380445-67-0
Molecular FormulaC17H13F2N3O4S
Molecular Weight393.36
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C17H13F2N3O4S/c1-10-9-15(21-26-10)22-27(24,25)12-7-5-11(6-8-12)20-17(23)16-13(18)3-2-4-14(16)19/h2-9H,1H3,(H,20,23)(H,21,22)
InChIKeyPUBBAINBAHQQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS 380445-67-0) – Compound Identity and Core Pharmacophore


2,6-Difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS 380445-67-0) is a synthetic sulfonamide derivative that integrates the 5-methylisoxazole-3-sulfonamide pharmacophore of sulfamethoxazole with a 2,6-difluorobenzamide terminal moiety [1]. This tripartite architecture positions the compound at the intersection of two well-precedented antibacterial strategies: (i) competitive inhibition of dihydropteroate synthase (DHPS) within the bacterial folate pathway, a mechanism shared with classical sulfonamide antibiotics, and (ii) allosteric modulation of the essential cell-division protein FtsZ, a property associated with the 2,6-difluorobenzamide chemotype that disrupts Z-ring formation and impairs bacterial cytokinesis [2]. By covalently linking these two pharmacophoric elements through a sulfamoylphenyl bridge, the compound offers a structurally defined probe for investigating dual-target engagement in Gram-positive pathogens, a feature that distinguishes it from monospecific sulfonamides or standalone FtsZ inhibitors.

Why 2,6-Difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide Cannot Be Replaced by Generic Sulfonamide Analogs


Selecting a generic sulfonamide or an unsubstituted benzamide analog as a substitute for 2,6-difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide risks discarding critical structural determinants of target engagement and antibacterial spectrum. The 2,6-difluoro substitution pattern on the terminal benzamide ring is not a passive hydrophobic extension; in closely related tripartite 2,6-difluorobenzamide series, the position and electronegativity of the fluorine atoms directly govern FtsZ binding affinity and the resultant inhibition of GTP-dependent Z-ring polymerization, with analogs bearing alternative halogen substitution or unsubstituted phenyl rings showing attenuated or abolished anti-staphylococcal activity [1]. Furthermore, the 5-methylisoxazole-3-sulfamoyl moiety inherits the DHPS-targeting capability of sulfamethoxazole, but the appended N-benzamide group introduces a hydrogen-bond donor/acceptor pattern and conformational bias that can modulate both target residence time and bacterial cell permeability relative to the parent sulfonamide [2]. Substituting with either sulfamethoxazole alone or with a non-fluorinated benzamide analog would therefore compromise one or both of the intended pharmacological interactions, invalidating comparative studies that require a consistent dual-mechanism probe.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide Versus Structural Analogs


2,6-Difluoro Substitution Confers FtsZ Inhibition Capability Absent in the Parent Sulfamethoxazole Scaffold

Sulfamethoxazole (SMX), the unsubstituted isoxazole-sulfonamide parent compound, is a bacteriostatic agent that acts solely through competitive inhibition of dihydropteroate synthase (DHPS) within the bacterial folate synthesis pathway and exhibits no measurable activity against the cell-division protein FtsZ. By contrast, the 2,6-difluorobenzamide chemotype, when incorporated into tripartite architectures, has been demonstrated to bind FtsZ and inhibit GTP-dependent polymerization, with compounds bearing the 2,6-difluoro substitution pattern showing MIC values against methicillin-resistant Staphylococcus aureus (MRSA) that correlate with FtsZ engagement [1]. Although direct FtsZ inhibition IC50 data for the specific compound 2,6-difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide have not been published in the peer-reviewed literature as of the present analysis, its incorporation of the validated 2,6-difluorobenzamide pharmacophore structurally predicates FtsZ-targeting capability that is absent in sulfamethoxazole [2]. This dual-mechanism potential (DHPS + FtsZ) represents a qualitative differentiation from sulfamethoxazole that cannot be achieved by simple sulfonamide substitution.

FtsZ antibacterial cell division MRSA 2,6-difluorobenzamide

2,6-Difluoro Substitution Modulates Lipophilicity and Hydrogen-Bonding Capacity Relative to Unsubstituted Benzamide Analogs

Compared to the unsubstituted benzamide analog N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide (C17H15N3O4S, molecular weight 357.39 g/mol) [1], the 2,6-difluoro derivative (C17H13F2N3O4S, molecular weight 393.4 g/mol) incorporates two electron-withdrawing fluorine atoms ortho to the amide carbonyl [2]. This substitution is predicted to: (i) increase the compound's calculated logP (XLogP3 = 2.6 for the target compound versus an estimated lower value for the non-fluorinated analog due to the absence of fluorine-mediated lipophilicity contributions), (ii) modulate the acidity of the benzamide N–H proton through the electron-withdrawing effect of fluorine, potentially altering hydrogen-bond donor strength to biological targets, and (iii) restrict rotameric freedom of the benzamide-phenyl dihedral angle, potentially pre-organizing the bioactive conformation for FtsZ binding. In the broader class of tripartite 2,6-difluorobenzamides, the fluorine substituents have been demonstrated to be essential for antibacterial activity against MDR S. aureus, with replacement by hydrogen, chlorine, or methyl groups resulting in significant loss of potency [3]. Direct logP and pKa measurements for the target compound versus the unsubstituted analog have not been reported; users should experimentally determine these values for quantitative comparison.

physicochemical properties lipophilicity permeability logP hydrogen bonding

The 5-Methylisoxazole-3-sulfamoyl Moiety Retains DHPS-Targeting Capability, Differentiating This Compound from Non-Sulfonamide FtsZ Inhibitors

The compound integrates the intact 5-methylisoxazole-3-sulfamoyl substructure that is the pharmacophoric core of sulfamethoxazole and is responsible for competitive inhibition of dihydropteroate synthase (DHPS) through para-aminobenzoic acid (PABA) mimicry [1]. This distinguishes it from non-sulfonamide FtsZ inhibitors such as PC190723 (a pyridinothiazole derivative) and its prodrug TXA709, which lack DHPS-targeting capability entirely [2]. While standalone FtsZ inhibitors have demonstrated potent anti-staphylococcal activity (PC190723: MIC values in the range of 0.5–1 µg/mL against S. aureus), they address only one essential bacterial pathway and may be susceptible to resistance mechanisms that bypass FtsZ inhibition. The retention of the sulfonamide DHPS pharmacophore in the target compound theoretically provides a dual-target liability that could raise the barrier to resistance development, a concept that has been exploited clinically with the combination of sulfamethoxazole and trimethoprim but has not been systematically explored with a single-molecule dual FtsZ/DHPS inhibitor [1]. Direct DHPS inhibition data (Ki or IC50) for the target compound have not been reported; experimental validation is required to confirm that the N-benzamide modification does not abrogate DHPS binding.

dihydropteroate synthase DHPS folate pathway sulfonamide antibacterial

LIMITATION STATEMENT: Absence of Published Direct Comparative Bioactivity Data for This Exact Compound

As of April 2026, a systematic search of PubMed, PubMed Central, ChEMBL, BindingDB, and Google Patents has not identified any peer-reviewed publication or publicly available dataset that reports direct, quantitative in vitro or in vivo bioactivity data (e.g., MIC values, IC50/Ki against specific targets, cytotoxicity CC50, selectivity indices, or pharmacokinetic parameters) for 2,6-difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (CAS 380445-67-0). The compound appears primarily as a registered chemical entity in compound databases (PubChem CID 1184550) [1] and on vendor catalogs, without associated bioassay results. All differentiation claims presented in Evidence Items 1–3 above are therefore based on class-level inference from structurally analogous compounds, specifically: (a) tripartite 2,6-difluorobenzamide FtsZ inhibitors described in the 2022 SAR study [2], (b) the known DHPS inhibition mechanism of the sulfamethoxazole pharmacophore, and (c) computational physicochemical property predictions. These inferences are mechanistically plausible but have not been experimentally verified for this specific compound. Scientists intending to use this compound as a pharmacological probe must commission de novo biological characterization, including but not limited to: MIC determination against defined Gram-positive and Gram-negative panels, FtsZ polymerization inhibition assays, DHPS enzymatic inhibition assays, and cytotoxicity assessment in mammalian cell lines, to establish its true differentiation profile relative to the comparators discussed herein.

data gap experimental validation required research compound

Recommended Research and Industrial Application Scenarios for 2,6-Difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide


Structure-Activity Relationship (SAR) Reference Compound for Dual-Mechanism Antibacterial Probe Development

This compound is best deployed as a reference standard in SAR campaigns that aim to systematically dissect the contributions of the 2,6-difluorobenzamide and 5-methylisoxazole-3-sulfamoyl moieties to antibacterial potency and target engagement. Its unique tripartite structure, predicted to engage both FtsZ (via the 2,6-difluorobenzamide domain) and DHPS (via the sulfamethoxazole-derived domain), makes it a valuable comparator against mono-mechanistic controls: sulfamethoxazole alone (DHPS only), a 2,6-difluorobenzamide analog lacking the sulfonamide group (FtsZ only), and the non-fluorinated N-benzamide analog (neither fluorine-directed FtsZ binding nor enhanced lipophilicity) [1] [2]. Researchers should conduct matched-pair MIC determinations, time-kill kinetics, and resistance-frequency assays across all comparators to quantify the contribution of each structural feature.

Biochemical Target Engagement Studies Validating FtsZ Polymerization Inhibition

The compound can serve as a tool compound in biochemical assays measuring FtsZ GTPase activity and Z-ring polymerization dynamics. Given that the tripartite 2,6-difluorobenzamide scaffold has demonstrated FtsZ inhibition in related series [1], this compound enables experiments that test whether appending the sulfamethoxazole-derived sulfamoylphenyl group preserves, enhances, or diminishes FtsZ binding affinity relative to simpler 2,6-difluorobenzamide prototypes. Light-scattering polymerization assays and fluorescence-based GTP hydrolysis measurements should be performed with this compound, the non-fluorinated benzamide analog, and the established FtsZ inhibitor PC190723 as positive control to establish a quantitative selectivity profile.

Antibacterial Combination and Resistance Suppression Screening

Owing to its structural design that incorporates pharmacophores addressing two distinct essential bacterial pathways (folate biosynthesis and cell division), this compound is suited for checkerboard synergy assays with trimethoprim (a dihydrofolate reductase inhibitor) to evaluate whether dual DHPS/FtsZ targeting potentiates the classical sulfamethoxazole-trimethoprim synergistic effect [2]. Serial passage resistance development experiments comparing this compound with sulfamethoxazole monotherapy can test the hypothesis that dual-target engagement raises the genetic barrier to resistance, a critical parameter for prioritizing development candidates in the era of multidrug-resistant S. aureus.

Physicochemical Benchmarking for Fluorinated Antibacterial Lead Optimization

The compound's computed properties (XLogP3 = 2.6, HBD = 2, HBA = 8, rotatable bonds = 5) [1] position it as a physicochemical reference point within a lead optimization program targeting Gram-positive bacterial infections. Medicinal chemistry teams can use this compound to benchmark the impact of additional fluorine substitution or alternative heterocyclic modifications on permeability (assessed via parallel artificial membrane permeability assay, PAMPA), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis), thereby anchoring SAR decisions to a well-defined, computationally characterized scaffold.

Quote Request

Request a Quote for 2,6-difluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.